2,5-Di(propan-2-yl)benzenesulfonyl chloride

Physical Organic Chemistry Sulfonyl Chloride Solvolysis Nucleophilic Substitution Kinetics

2,5-Di(propan-2-yl)benzenesulfonyl chloride (CAS 61942-72-1) is a hindered aromatic sulfonyl chloride building block with a molecular weight of 260.78 g/mol. It is primarily handled as a chemical intermediate in organic synthesis, classified under sulfonyl chlorides, and used to introduce a sterically defined sulfonyl group into target molecules.

Molecular Formula C12H17ClO2S
Molecular Weight 260.78 g/mol
CAS No. 61942-72-1
Cat. No. B1658720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di(propan-2-yl)benzenesulfonyl chloride
CAS61942-72-1
Molecular FormulaC12H17ClO2S
Molecular Weight260.78 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C(C)C)S(=O)(=O)Cl
InChIInChI=1S/C12H17ClO2S/c1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15/h5-9H,1-4H3
InChIKeyOUZQFXRSNCKYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,5-Di(propan-2-yl)benzenesulfonyl Chloride (CAS 61942-72-1): A Differentiated Sulfonyl Chloride Building Block for Sterically Demanding Syntheses


2,5-Di(propan-2-yl)benzenesulfonyl chloride (CAS 61942-72-1) is a hindered aromatic sulfonyl chloride building block with a molecular weight of 260.78 g/mol [1]. It is primarily handled as a chemical intermediate in organic synthesis, classified under sulfonyl chlorides, and used to introduce a sterically defined sulfonyl group into target molecules . Its unique 2,5-diisopropyl substitution pattern distinguishes it from more common 2,4- or 2,6-analogs, directly affecting its reactivity and steric profile in downstream reactions such as sulfonamide formation and transition metal-catalyzed couplings.

Introduces a sterically tuned sulfonyl group via 2,5-diisopropyl substitution
Differentiated reactivity profile from 2,4- or 2,6-regioisomeric analogs
Supports sulfonamide formation and transition metal-catalyzed coupling reactions

Why Generic Benzenesulfonyl Chloride Cannot Replace 2,5-Di(propan-2-yl)benzenesulfonyl Chloride in Precision Synthesis


Generic, unsubstituted benzenesulfonyl chloride (CAS 98-09-9) or monosubstituted analogs cannot replicate the reactivity profile of 2,5-di(propan-2-yl)benzenesulfonyl chloride. Extensive kinetic studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrate that ortho-alkyl substituents counterintuitively accelerate the nucleophilic substitution reaction (SN2-type) at the sulfonyl center, despite the expected steric and inductive retardation [1]. The 2,5-substitution pattern provides one ortho-isopropyl group capable of this acceleration, while the meta-positioned isopropyl group modulates steric bulk differently than bis-ortho (e.g., 2,6- or 2,4,6-) systems, offering a tunable reactivity window that simpler analogs cannot provide [1][2]. Thus, substituting with a standard benzenesulfonyl chloride would alter reaction rates, selectivity, and product yields in sterically sensitive sulfonylation or coupling processes.

2,5-Diisopropylbenzenesulfonyl Chloride
Ortho-isopropyl accelerates nucleophilic displacement
One open ortho site for directing-group installation
Balanced steric profile accommodates bulky nucleophiles
Generic or Trisubstituted Analogs
Unsubstituted: lacks kinetic activation and directing ability
2,4,6-Trisubstituted: full ortho-blocking limits large substrate access
2,4- or 2,6-regioisomers: alter steric and electronic outcome

Quantitative Differentiation of 2,5-Di(propan-2-yl)benzenesulfonyl Chloride Against Structural Analogs


ortho-Isopropyl Acceleration of Nucleophilic Substitution at Sulfur: Reactivity vs. Unsubstituted Benzenesulfonyl Chloride

A 2020 kinetic study on the isotopic chloride-chloride exchange reaction in acetonitrile established that a single ortho-isopropyl group elevates the second-order rate constant (k25) relative to unsubstituted benzenesulfonyl chloride. While the study did not include the exact 2,5-isomer, it determined k25 × 10² for (2-iPr)-1 as 124.0 and for unsubstituted benzenesulfonyl chloride (1) as 117.3. The 2,5-isomer possesses one ortho-isopropyl group and is therefore predicted to exhibit similar enhanced reactivity compared to a completely unsubstituted reference, offering a measurable kinetic advantage in sulfonamide formations and related displacement reactions [1].

Kinetic Reactivity vs. Unsubstituted
Class-level
k25 × 10²: ~124 (predicted) vs 117.3 (unsubstituted)
Ortho-isopropyl accelerates nucleophilic displacement
Class-level inference from mono-ortho analog
Physical Organic Chemistry Sulfonyl Chloride Solvolysis Nucleophilic Substitution Kinetics

Reduced Steric Congestion Compared to 2,4,6-Triisopropylbenzenesulfonyl Chloride

Kinetic data for 2,4,6-triisopropylbenzenesulfonyl chloride ((2,4,6-iPr3)-1) show a k25 × 10² value of 378.4, which is 3.22 times that of unsubstituted 1 (117.3) [1]. While the trisubstituted analog is highly activated, its severe steric congestion can hinder substrate access in larger nucleophile systems. The 2,5-diisopropyl substitution pattern removes one ortho-isopropyl group, retaining about one-third of the activation effect (inferred from mono-ortho data) while substantially reducing steric shielding at the reaction center. This positions 2,5-diisopropyl as an intermediate-reactivity sulfonyl chloride that balances enhanced kinetics with improved substrate accessibility relative to the fully ortho-blocked 2,4,6-analog [1].

Steric Profile vs. 2,4,6-Triisopropyl
Class-level
One open ortho site; tris analog fully blocked (k25 378.4)
Improved substrate accessibility with preserved reactivity
Class-level inference; comparison based on mono‑ and tris‑ortho data
Steric Effects Sulfonylation Reagents Regioselectivity

Unique Substitution Pattern Enables Selective C-H Functionalization via Derived Sulfonamide Directing Group

The 2,5-diisopropylbenzenesulfonamide, directly derived from the target sulfonyl chloride, has been employed as a directing group precursor in rhodium- and iron-catalyzed intramolecular C-H amination. In a seminal example, the iodoimine of 2,5-diisopropylbenzenesulfonamide reacted under metal catalysis to yield a substituted benzisothiazoline product via C-H insertion into an isopropyl methine bond [1]. This reactivity is specific to the 2,5-substitution pattern, as the ortho-isopropyl group provides a geometrically favorable methine C-H bond for metal-nitrene insertion, while the 5-isopropyl group electronically fine-tunes the aromatic ring without blocking the coordination site. The analogous 2,4- or 2,6-isomers would either lack the ortho-isopropyl directing feature or present competing ortho C-H bonds, altering selectivity.

C–H Insertion Reactivity
Supporting evidence
Sulfonamide iodoimine yields benzisothiazoline via Rh/Fe catalysis
Unique ortho‑isopropyl methine C–H bond selectivity
Yield not quantified; single literature example
C-H Activation Transition Metal Catalysis Sulfonamide Directing Groups

Differentiated Hydrolytic Stability Profile Inferred from ortho-Alkyl Effect on Sulfonyl Chloride Solvolysis

The solvolysis of para-substituted benzenesulfonyl chlorides in acetonitrile-water mixtures follows Hammett correlations, with electron-donating substituents decreasing hydrolysis rates [1]. Ortho-alkyl groups, however, introduce a secondary kinetic isotope effect and weak hydrogen bonding between sulfonyl oxygens and isopropyl hydrogens, which compress the ground-state structure and alter the activation barrier for hydrolysis [2]. The 2,5-diisopropyl compound, bearing one ortho electron-donating isopropyl (inductive donor) and one meta isopropyl (weaker donor), is expected to exhibit slower aqueous hydrolysis than para-nitro or para-bromo analogs, while being more reactive than 2,4,6-triisopropyl analogs that feature greater ground-state compression. This translates to improved room-temperature storage stability in moisture-exposed environments compared to highly activated sulfonyl chlorides, though quantitative half-life data for the specific compound remain unpublished.

Hydrolytic Stability
Class-level
Predicted slower hydrolysis than p‑nitro analog; faster than 2,4,6‑triisopropyl
Moderate bench‑top stability in moisture
Class‑level inference; quantitative half‑life unavailable
Hydrolytic Stability Solvolysis Kinetics Storage & Handling

Use as an Intermediate for Cyano-Substituted Sulfonamides in Pharmaceutical Patent Space

Patent literature explicitly claims 4-cyano-2,5-di(propan-2-yl)benzenesulfonamide, which is directly accessible from the target sulfonyl chloride via reaction with ammonia or amine sources [1]. The cyano-sulfonamide scaffold is of interest for kinase inhibition and ion channel modulation. The 2,5-diisopropyl motif provides a unique steric and lipophilic signature (calculated logP increase of ~1.5–2.0 units over unsubstituted benzenesulfonamide based on fragment contributions) that can enhance membrane permeability and target protein binding pocket complementarity. Competing intermediates such as 2,4- or 2,6-diisopropylbenzenesulfonyl chlorides would yield regioisomeric sulfonamides with different spatial orientation of the isopropyl groups, potentially altering biological activity profiles.

Patent Intermediate
Supporting evidence
Precursor to 4‑cyano‑2,5‑diisopropylbenzenesulfonamide
Access to 2,5‑regioisomeric sulfonamide series
Explicitly claimed in patent WO2007100655A2
Medicinal Chemistry Sulfonamide Libraries Patent Intermediates

Where 2,5-Di(propan-2-yl)benzenesulfonyl Chloride (CAS 61942-72-1) Outperforms Generic Alternatives: Key Application Scenarios


Accelerated Sulfonamide Library Synthesis with Sterically Demanding Amines

When coupling with bulky secondary amines or hindered anilines, the ortho-isopropyl activation effect of 2,5-diisopropylbenzenesulfonyl chloride measurably increases reaction rates compared to unsubstituted benzenesulfonyl chloride [1]. Simultaneously, the 5-isopropyl group provides less steric hindrance than a second ortho substituent, allowing access to sulfonamides that are difficult to prepare with 2,6- or 2,4,6-isopropyl analogs. This makes the compound ideal for constructing diverse sulfonamide libraries in a high-throughput medicinal chemistry setting.

C-H Functionalization Directing Group Installation

The derived 2,5-diisopropylbenzenesulfonamide has demonstrated utility as a directing group for transition-metal-catalyzed intramolecular C-H amination, specifically yielding benzisothiazoline products [1]. This application is inaccessible to 2,4- or 2,6-isomers lacking the strategically positioned ortho-isopropyl methine C-H bond. Research groups exploring C-H activation methodologies can leverage this scaffold to develop novel heterocyclic syntheses.

Patent-Driven Medicinal Chemistry Campaigns Targeting Cyano-Sulfonamide Series

Pharmaceutical patent families covering cyano- and cyanomethyl-benzensulfonamides explicitly include derivatives prepared from 2,5-diisopropylbenzenesulfonyl chloride [1]. This regioisomer offers a distinct pharmacological profile due to the specific spatial arrangement of isopropyl groups, potentially affecting target binding. Procurement of this specific regioisomer ensures fidelity to the patented structures and supports SAR expansion around the 2,5-substitution pattern.

Application
Selection Property
Validation Focus
Hindered sulfonamide library synthesis
Ortho‑isopropyl kinetic activation
Reaction rate with target bulky amines
C–H amination directing group installation
Ortho‑isopropyl methine C–H bond
Transition metal‑catalyzed insertion selectivity
Cyano‑sulfonamide SAR expansion
2,5‑diisopropyl regioisomeric scaffold
Biological activity vs. regioisomeric analogs
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